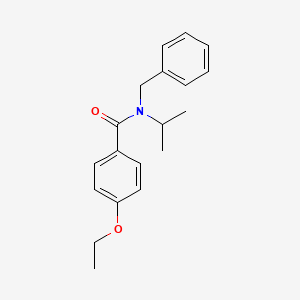![molecular formula C15H20N4OS B5877457 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5877457.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has attracted attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide selectively inhibits BTK by binding to its active site, thereby preventing the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide has been shown to induce apoptosis in B-cell lymphoma cell lines and inhibit tumor growth in animal models. It also modulates the immune response by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and disease model used, which may limit its efficacy in certain contexts.
Future Directions
There are several potential future directions for the development of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide. One area of interest is the combination of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide with other targeted therapies, such as PI3K inhibitors, to enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide in combination with immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the development of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide analogs with improved pharmacokinetic properties and potency may further enhance its therapeutic potential.
Synthesis Methods
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide can be synthesized by a multi-step process involving the reaction of 4,5-dimethyl-1,2,4-triazole with thionyl chloride, followed by the reaction of the resulting product with 2-isopropylaniline and acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide has shown promising results as a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This makes it a potential candidate for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
properties
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-10(2)12-7-5-6-8-13(12)16-14(20)9-21-15-18-17-11(3)19(15)4/h5-8,10H,9H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAYEVLIDCSDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5877380.png)

![5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)
![N-(4-{[(1-adamantylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5877410.png)
![2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5877423.png)
![2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide](/img/structure/B5877433.png)


![2-[(5-{[(dimethylamino)methylene]amino}-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5877456.png)

![N-(4-methylphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877463.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5877476.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B5877484.png)